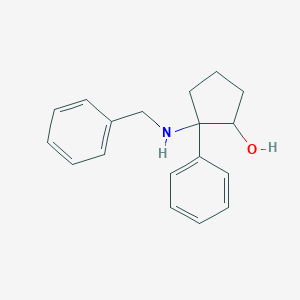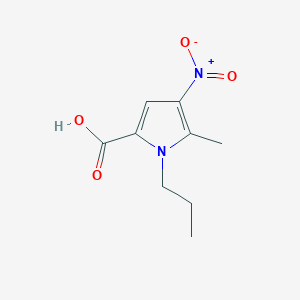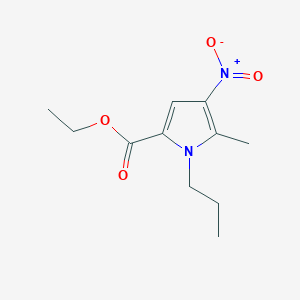
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as 4-FPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been of interest to researchers due to its potential therapeutic applications. In
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not well understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can increase the levels of serotonin and dopamine in the brain. It has also been shown to increase the expression of certain genes involved in neuroplasticity. Additionally, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is that it has a relatively low toxicity compared to other psychoactive compounds. Additionally, it has been shown to have a wide range of potential therapeutic applications. However, one limitation of using N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance abuse disorders. Additionally, more research is needed to understand its mechanism of action and how it affects the brain. Finally, there is potential for the development of new drugs based on the structure of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide that could have even greater therapeutic potential.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction between 4-fluoroaniline and 2-methoxybenzaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant properties in animal models. It has also been studied for its potential as a treatment for neuropathic pain and as a cognitive enhancer. Additionally, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential as a treatment for substance abuse disorders.
properties
Molecular Formula |
C18H20FN3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-5-3-2-4-16(17)21-10-12-22(13-11-21)18(23)20-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,23) |
InChI Key |
WXZYYYSRXBVRJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)

![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)




![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)



![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)